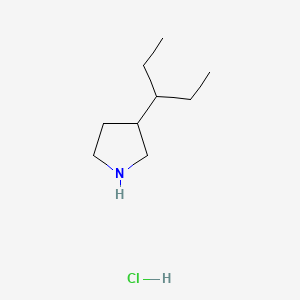

3-(Pentan-3-yl)pyrrolidinehydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and synthetic organic chemistry. nih.gov Its prevalence in numerous natural products, pharmaceuticals, and catalysts underscores its importance. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereocenters, leading to a high degree of three-dimensional complexity. This is crucial for designing molecules that can interact with biological targets in a specific manner.

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and the ability to form hydrogen bonds, which can influence a molecule's solubility, lipophilicity, and interactions with biological macromolecules.

Synthetic Versatility: The pyrrolidine ring can be synthesized and functionalized through a variety of established and novel synthetic methodologies, allowing for the creation of diverse libraries of compounds for screening and development.

Overview of Structural Complexity in Substituted Pyrrolidines

The structural diversity of substituted pyrrolidines is vast. Complexity arises from:

Position of Substitution: Substituents can be placed at any of the carbon atoms or the nitrogen atom of the pyrrolidine ring, leading to a wide range of constitutional isomers.

Nature of Substituents: The type of substituent, from simple alkyl groups to more complex functional groups, significantly impacts the molecule's properties.

Stereochemistry: The presence of chiral centers within the pyrrolidine ring and in the substituents gives rise to diastereomers and enantiomers, each potentially having unique biological activities.

Research Trajectories for Alkyl-Substituted Pyrrolidine Derivatives

Research into alkyl-substituted pyrrolidine derivatives is an active area of investigation. Current trajectories include:

Development of Novel Synthetic Methods: Chemists are continuously exploring new and efficient ways to synthesize stereochemically defined alkyl-substituted pyrrolidines. chemrxiv.org

Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis.

Medicinal Chemistry: Alkyl-substituted pyrrolidines are investigated for their potential as therapeutic agents in various disease areas, including neuroscience, infectious diseases, and oncology. nih.gov The alkyl substituents can play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.

Chemical and Physical Properties of 3-(Pentan-3-yl)pyrrolidinehydrochloride

While detailed experimental data for this compound is not extensively published, its basic chemical properties can be tabulated based on available information. chemsrc.com

| Property | Value |

| CAS Number | 2751621-07-3 |

| Molecular Formula | C9H20ClN |

| Molecular Weight | 177.71 g/mol |

| Canonical SMILES | CCC(CC)C1CCNC1.Cl |

Note: This data is based on publicly available chemical databases and may not be from peer-reviewed experimental studies.

Synthesis and Characterization

Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides with appropriately substituted alkenes are a powerful tool for constructing the pyrrolidine ring with control over stereochemistry.

Functionalization of Pyrrolidine Precursors: Starting from commercially available pyrrolidine derivatives, such as those derived from proline or glutamic acid, the desired alkyl group can be introduced through various C-C bond-forming reactions.

Reductive Amination: The cyclization of dicarbonyl compounds with amines, followed by reduction, can also yield substituted pyrrolidines.

The characterization of a novel compound like this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Information |

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which can help to confirm the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as N-H and C-H bonds. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl), which should match the calculated values for the molecular formula. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20ClN |

|---|---|

Molecular Weight |

177.71 g/mol |

IUPAC Name |

3-pentan-3-ylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-3-8(4-2)9-5-6-10-7-9;/h8-10H,3-7H2,1-2H3;1H |

InChI Key |

MEALJCYOWIBSMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CCNC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pentan 3 Yl Pyrrolidinehydrochloride and Analogous Structures

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the five-membered pyrrolidine ring can be achieved through a variety of synthetic approaches, starting from either acyclic precursors or employing cyclization reactions of appropriately functionalized substrates.

Formation from Acyclic Precursors

The cyclization of acyclic compounds is a direct and versatile method for constructing the pyrrolidine skeleton. mdpi.com These strategies often involve the formation of two new bonds to complete the ring. One common approach is the N-heterocyclization of primary amines with diols. For instance, a Cp*Ir complex has been shown to catalyze the reaction between a primary amine and a 1,4-diol to yield the corresponding N-substituted pyrrolidine in good to excellent yields. organic-chemistry.org Conceptually, for the synthesis of a 3-substituted pyrrolidine, an appropriately substituted 1,4-diol would be required.

Another strategy involves the use of N-carbamate-protected amino alcohols. An acid-promoted cyclization, facilitated by the activation of the hydroxyl group with orthoesters, can lead to the formation of pyrrolidines. organic-chemistry.org Despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen, this method provides an effective route to various pyrrolidine derivatives. organic-chemistry.org

The following table summarizes representative examples of pyrrolidine synthesis from acyclic precursors.

| Precursor Type | Catalyst/Reagent | Product Type | Yield (%) |

| Primary amine and 1,4-diol | Cp*Ir complex | N-substituted pyrrolidine | Good to Excellent |

| N-carbamate-protected amino alcohol | Orthoester/Acid | N-Boc-pyrrolidine | Very Good |

| Levulinic acid and aromatic amine | Co2(CO)8 / PhSiH3 | N-aryl-pyrrolidine | High |

This table presents generalized data from literature on analogous structures.

Ring-Closing Metathesis Approaches for Chiral Pyrrolidine Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. nih.gov Specifically, ring-closing enyne metathesis (RCEYM) offers an efficient pathway to chiral pyrrolidine derivatives. nih.govacs.org This method involves the cyclization of a substrate containing both an alkene and an alkyne moiety, catalyzed by a ruthenium complex, such as the Grubbs catalyst. acs.orgresearchgate.net The reaction proceeds under mild conditions and is tolerant of various functional groups, including basic or nucleophilic nitrogen atoms within the substrate. nih.govacs.org This tolerance is particularly advantageous as it often circumvents the need for protecting groups on the nitrogen. nih.govacs.org The resulting diene-containing pyrrolidine can then be hydrogenated to afford the saturated pyrrolidine ring.

The strategic placement of substituents on the acyclic enyne precursor allows for the synthesis of stereochemically defined pyrrolidines. The chirality can be introduced from a chiral pool starting material or through an asymmetric reaction prior to the metathesis step.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene) is one of the most efficient and stereocontrolled methods for the synthesis of substituted pyrrolidines. researchgate.net This reaction allows for the simultaneous formation of two carbon-carbon bonds and can generate up to four new stereogenic centers in a single step. acs.org

Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from various precursors, such as the thermal or catalytic ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.govnih.gov The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the dipole, the dipolarophile, and the catalyst used. researchgate.netrsc.org For the synthesis of a 3-substituted pyrrolidine, the substituent can be introduced via the azomethine ylide or the alkene. For instance, reacting an azomethine ylide with a 1,1-disubstituted alkene where one substituent is the desired pentan-3-yl group could conceptually lead to the target scaffold.

The versatility of this approach is highlighted by the wide range of accessible pyrrolidine structures with diverse stereochemical patterns. rsc.org

| Dipole Precursor | Dipolarophile | Catalyst/Solvent | Product | Diastereomeric Ratio (dr) |

| Isatin and α-amino acid | Maleimide | Ethanol | Spirooxindole-pyrrolidine | >20:1 |

| Tetrahydroisoquinoline and Aldehyde | Olefinic oxindole | Benzoic Acid/Ethanol | Spirooxindole-pyrrolidine | 6:1 |

| N-tert-Butanesulfinylazadiene | Azomethine ylide | Ag2CO3 | Densely substituted proline derivative | Good to Excellent |

This table presents generalized data from literature on analogous structures. acs.orgnih.govnih.gov

Intramolecular Amination Reactions for Chiral Pyrrolidines

The direct functionalization of C(sp³)–H bonds is a highly atom-economical strategy for the synthesis of cyclic amines. Intramolecular C–H amination involves the formation of a carbon-nitrogen bond at a position remote from a nitrogen-containing functional group, leading to the formation of a heterocyclic ring. recercat.cat

One classic example is the Hofmann-Löffler-Freytag (HLF) reaction, which typically proceeds via a radical mechanism involving a nitrogen-centered radical. recercat.cat More modern approaches utilize transition metal catalysts, such as rhodium, copper, or iron complexes, to facilitate the intramolecular insertion of a nitrene into a C–H bond. organic-chemistry.org These catalytic systems often operate under mild conditions and can exhibit high levels of regio- and stereoselectivity. recercat.catacs.org

For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines. organic-chemistry.org Furthermore, biocatalytic approaches using engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidines with high enantioselectivity. acs.orgescholarship.org The starting material for such a reaction would be an acyclic amine with an appropriate leaving group or a precursor that can generate a reactive nitrogen species in situ.

Stereoselective Synthesis of 3-Substituted Pyrrolidines

Achieving stereocontrol in the synthesis of 3-substituted pyrrolidines is crucial, as the biological activity of such compounds is often dependent on their stereochemistry.

Asymmetric Catalysis in Pyrrolidine Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. nih.gov In the context of pyrrolidine synthesis, chiral catalysts can be employed in several of the aforementioned ring-forming strategies to induce stereoselectivity.

In 1,3-dipolar cycloadditions, the use of chiral metal catalysts (e.g., based on silver, copper, or zinc) complexed with chiral ligands can effectively control the facial selectivity of the approach of the dipole to the dipolarophile, leading to highly enantioenriched pyrrolidine products. rsc.org This method is particularly powerful for creating multiple stereocenters with high fidelity. rsc.org

Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines offers another route. Depending on the catalyst system (e.g., Co vs. Ni) and the chiral ligand employed, it is possible to selectively introduce an alkyl group at either the C2 or C3 position of the pyrrolidine ring with high enantioselectivity. organic-chemistry.org

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has also been shown to be an effective method for the synthesis of 3-aryl pyrrolidines. researchgate.netchemrxiv.org While this specific example focuses on aryl substituents, the underlying principles of catalytic control could potentially be extended to the introduction of alkyl groups.

The development of novel chiral catalysts and synthetic methods continues to expand the toolkit available for the stereoselective synthesis of complex pyrrolidine structures, including those with specific substitution patterns like 3-(pentan-3-yl)pyrrolidine (B1442805). nih.gov

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | Chiral Metal Complex | Azomethine ylide + Alkene | High ee |

| Hydroalkylation | Chiral Co or Ni Complex | 3-Pyrroline + Alkylating Agent | High ee |

| Michael Addition | Organocatalyst | 4-Oxo-2-enoate + Nitroalkane | up to 97% ee |

This table presents generalized data from literature on analogous structures. organic-chemistry.orgrsc.orgrsc.org

Chiral Auxiliary Approaches for Diastereoselective Control

Chiral auxiliaries are instrumental in stereoselective synthesis, serving as temporary molecular scaffolds that guide the stereochemical outcome of a reaction. numberanalytics.com These molecules are attached to a substrate, influence the formation of new stereocenters, and are subsequently removed to yield the desired enantiomerically enriched product. numberanalytics.com In the context of pyrrolidine synthesis, chiral auxiliaries have been effectively employed to achieve high levels of diastereoselectivity.

One common strategy involves the use of C2-symmetrical pyrrolidines as chiral auxiliaries for various chemical transformations. nih.gov For instance, amides derived from chiral 2,5-disubstituted pyrrolidines have been studied in radical addition reactions. Theoretical studies using density functional methods have shown that steric effects are the primary determinants of diastereoselectivity in these reactions. researchgate.net The bulk of the auxiliary directs the approach of the incoming radical, favoring the formation of one diastereomer over the other.

Another approach utilizes chiral precursors like (R)-phenylglycinol to construct the pyrrolidine ring. nih.gov The synthesis can involve diastereoselective additions of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines, where the stereochemistry is controlled by the existing chiral center from the phenylglycinol auxiliary. nih.gov Similarly, hydroxyl groups can act as directing auxiliaries in radical cyclization reactions to form pyrrolidines, affording high selectivity for the trans-2,4-disubstituted product. nih.gov The strategic placement of a chiral auxiliary is paramount for inducing the desired stereocontrol during the formation of the pyrrolidine ring or its subsequent functionalization.

Kinetic Resolution Techniques in Pyrrolidine Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. rsc.org This method is particularly valuable for producing enantiomerically pure substituted pyrrolidines, which are key components of many biologically active molecules. rsc.orgrsc.org

Various kinetic resolution methodologies have been applied to pyrrolidine synthesis, including enzymatic methods, cycloadditions, and the reduction of ketones. rsc.org For example, lipase-catalyzed acetylation of 3-hydroxypyrrolidine in the presence of a ruthenium catalyst for racemization of the starting material allows for a dynamic kinetic resolution, achieving high yields and excellent enantioselectivity. rsc.org

Another strategy involves the kinetic resolution of racemic 'Clip-Cycle' substrates to yield enantioenriched chiral pyrrolidines. whiterose.ac.uk In this method, racemic 2- and 3-substituted cyclization precursors are cyclized using a chiral phosphoric acid catalyst. The reaction is monitored until approximately 50% conversion, at which point the remaining unreacted substrate and the cyclized product are enantiomerically enriched. whiterose.ac.uk Dynamic kinetic resolution has also been achieved by combining a reversible aza-Henry reaction with an aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived organocatalyst, to produce highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess. acs.org

Table 1: Comparison of Kinetic Resolution Techniques in Pyrrolidine Synthesis

| Technique | Catalyst/Reagent | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Lipase PS-IM / Ruthenium catalyst | Racemic 3-hydroxy-pyrrolidine | Enzymatic acetylation combined with in situ racemization of the starting material. | rsc.org |

| Catalytic Kinetic Resolution | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Racemic 2- and 3-substituted cyclization precursors | Asymmetric cyclization stops at ~50% conversion, yielding enantioenriched product and starting material. | whiterose.ac.uk |

| Dynamic Kinetic Resolution Cascade | Cinchona alkaloid-derived carbamate | Racemic nitroalkenes and amino esters | Combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization for high stereoselectivity. | acs.org |

| Dynamic Thermodynamic Resolution | n-Butyllithium / Chiral Ligand (e.g., (-)-sparteine) | N-Boc-2-lithiopyrrolidine | Electrophilic quench of resolved diastereomeric organolithium-chiral ligand complexes. | acs.org |

Derivatization and Functionalization of the Pyrrolidine Core

Introduction of the Pentan-3-yl Moiety

A common strategy would involve the reaction of a suitable organometallic reagent with a pyrrolidine-based electrophile. For instance, a Grignard reagent derived from 3-bromopentane (B47287) (pentan-3-ylmagnesium bromide) could be reacted with a pyrrolidin-3-one precursor. The resulting tertiary alcohol could then be deoxygenated to yield the desired 3-(pentan-3-yl)pyrrolidine.

Alternatively, a Michael addition of a pentan-3-yl nucleophile to a suitable pyrroline (B1223166) acceptor could be employed. Palladium-catalyzed hydroarylation reactions have been developed for N-alkyl pyrrolines to produce 3-aryl pyrrolidines, and analogous hydroalkylation reactions could potentially be developed for the introduction of alkyl groups. chemrxiv.orgresearchgate.net The choice of synthetic route would depend on the availability of starting materials and the desired stereochemical outcome.

Formation of Hydrochloride Salts in Organic Synthesis

The conversion of a free amine, such as 3-(pentan-3-yl)pyrrolidine, into its hydrochloride salt is a standard and crucial procedure in organic and medicinal chemistry. ucla.eduspectroscopyonline.com Amine salts often exhibit improved properties compared to the free base, such as enhanced water solubility, increased stability, and a crystalline nature that facilitates purification and handling. spectroscopyonline.comacs.org

The formation of a hydrochloride salt is an acid-base reaction. spectroscopyonline.com Typically, the amine, dissolved in a suitable organic solvent like diethyl ether, dichloromethane, or toluene, is treated with hydrochloric acid. acs.orgresearchgate.net The hydrochloric acid can be introduced in several forms:

Aqueous HCl: A concentrated aqueous solution of HCl can be added, though this may lead to lower yields if the salt is soluble in water. google.com

Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled through the solution, which is advantageous when an anhydrous salt is required. researchgate.netgoogle.com

HCl in an Organic Solvent: A solution of HCl in an organic solvent, such as diethyl ether or dioxane, is commonly used for a controlled, dropwise addition, often resulting in the immediate precipitation of the crystalline hydrochloride salt. acs.orgresearchgate.net

The resulting salt is then typically isolated by filtration, washed with a solvent in which it is insoluble, and dried. acs.org This process converts the basic amine into its conjugate acid, with chloride as the counter-ion, yielding the hydrochloride salt. ucla.edu

Development of Novel Synthetic Reaction Pathways for Pyrrolidine Derivatives

The enduring importance of the pyrrolidine scaffold has spurred continuous innovation in synthetic chemistry, leading to the development of novel and efficient reaction pathways. tandfonline.comresearchgate.net These modern methods often prioritize atom economy, stereocontrol, and operational simplicity.

One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). tandfonline.comnih.govnih.gov This reaction can generate multiple stereocenters in a single, highly controlled step. acs.org The diastereoselectivity of these cycloadditions can be influenced by using a chiral dipole precursor or a chiral dipolarophile. acs.org

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex pyrrolidine derivatives. tandfonline.comresearchgate.net MCRs combine three or more reactants in a single pot to form a product that contains portions of all starting materials, offering significant advantages in terms of step- and atom-economy. tandfonline.com Many MCRs for pyrrolidine synthesis also proceed via the in-situ generation of azomethine ylides. researchgate.net

Recent advancements also include the use of metal-catalyzed reactions . For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines provides a direct route to 3-aryl pyrrolidines, a privileged structure in many bioactive molecules. chemrxiv.orgresearchgate.net Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts offer divergent pathways to either C2- or C3-alkylated pyrrolidines with high stereoselectivity. organic-chemistry.org

Table 2: Overview of Novel Synthetic Pathways for Pyrrolidine Derivatives

| Pathway | Description | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form a pyrrolidine ring. | High stereocontrol, capable of generating multiple stereocenters simultaneously. | nih.govacs.org |

| Multicomponent Reactions (MCRs) | One-pot reaction involving three or more components to build the pyrrolidine scaffold. | High atom and step economy, reduced waste, operational simplicity. | tandfonline.comresearchgate.net |

| Palladium-Catalyzed Hydroarylation | Reaction of N-alkyl pyrrolines with aryl halides to form 3-aryl pyrrolidines. | Direct functionalization of the pyrrolidine core with aryl groups. | chemrxiv.orgresearchgate.net |

| Cobalt/Nickel-Catalyzed Hydroalkylation | Regio- and enantioselective addition of alkyl groups to 3-pyrrolines. | Catalyst-controlled regioselectivity for C2 or C3 functionalization. | organic-chemistry.org |

Advanced Analytical Research Methods for 3 Pentan 3 Yl Pyrrolidinehydrochloride

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Pentan-3-yl)pyrrolidinehydrochloride, both ¹H and ¹³C NMR would be utilized to confirm the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring and the pentan-3-yl group. The chemical shifts are influenced by the electron density around the protons. Protons on carbons adjacent to the nitrogen atom in the pyrrolidine ring would appear at a lower field (higher ppm value) due to the deshielding effect of the nitrogen. The presence of the hydrochloride salt would further influence the chemical shifts of the protons near the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see distinct signals for each carbon atom in the pyrrolidine ring and the pentan-3-yl substituent. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons bonded to the nitrogen atom will be shifted downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous structures)

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine CH (at C3) | 2.0 - 2.5 | 35 - 45 |

| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |

| Pentan-3-yl CH | 1.5 - 2.0 | 40 - 50 |

| Pentan-3-yl CH₂ | 1.2 - 1.6 | 20 - 30 |

| Pentan-3-yl CH₃ | 0.8 - 1.0 | 10 - 15 |

| N-H (hydrochloride) | Broad, variable | - |

Note: The data in this table is illustrative and based on typical chemical shift values for similar structural motifs. Actual values for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₂₀ClN), HRMS would be used to confirm the molecular formula of the corresponding free base (C₉H₁₉N) by providing a highly accurate mass measurement of its protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives often involve the loss of the alkyl substituent or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, key absorption bands would be expected that confirm the presence of the amine hydrochloride and the alkyl groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (in hydrochloride salt) | Stretching | 2700 - 3100 (broad) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| N-H | Bending | 1560 - 1620 |

| C-N | Stretching | 1000 - 1250 |

Note: The data in this table is illustrative and based on typical IR absorption frequencies for secondary amine hydrochlorides and alkyl groups.

Chromatographic Assessment of Purity and Enantiomeric Excess

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and, for chiral compounds, the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed to determine its purity. The compound would be separated from any impurities on a non-polar stationary phase with a polar mobile phase.

Since the 3-position of the pyrrolidine ring is a stereocenter, 3-(Pentan-3-yl)pyrrolidine (B1442805) can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The determination of enantiomeric excess is crucial in pharmaceutical research, as different enantiomers can have distinct pharmacological activities.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 3-(Pentan-3-yl)pyrrolidine is non-volatile, the corresponding free base is amenable to GC analysis. This technique is particularly useful for assessing the presence of volatile impurities that may not be detected by HPLC. Often coupled with a mass spectrometer (GC-MS), this method provides both separation and identification of volatile components. Analysis would involve the derivatization of the hydrochloride salt to its more volatile free base form before injection into the GC system.

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a focused beam of X-rays. rigaku.com As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. By measuring the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated. rigaku.com From this electron density map, the positions of the individual atoms can be determined, and the complete molecular structure can be reconstructed.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of related pyrrolidine derivatives provides a clear indication of the type of detailed structural information that such a study would yield. For instance, studies on the parent pyrrolidine molecule and its substituted derivatives have provided precise measurements of the pyrrolidine ring's conformation, which is typically found in a "half-chair" or "envelope" form. nih.govresearchgate.net

A crystallographic study of this compound would be expected to provide key data points, which are typically presented in a standardized format. The following table illustrates the type of crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Pyrrolidine Derivative

This table is a hypothetical representation of the data that would be generated for this compound, based on typical values for similar organic hydrochloride salts.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1054.7 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.115 |

Furthermore, the analysis would yield precise measurements of intramolecular distances and angles, providing unequivocal confirmation of the compound's structure. This would include the bond lengths within the pentan-3-yl group and the pyrrolidine ring, as well as the bond angles that define the molecule's geometry.

Table 2: Selected Intramolecular Distances and Angles (Hypothetical)

This table provides hypothetical, yet chemically reasonable, bond lengths and angles for this compound to illustrate the level of detail obtained from X-ray crystallography.

| Measurement | Bond/Atoms | Value |

| Bond Length (Å) | C-N (pyrrolidine) | 1.48 |

| C-C (pyrrolidine) | 1.53 | |

| C-C (pentyl) | 1.54 | |

| Bond Angle (°) | C-N-C (pyrrolidine) | 108.5 |

| N-C-C (pyrrolidine) | 105.2 | |

| C-C-C (pentyl) | 112.7 |

In addition to the molecular structure, X-ray crystallography would also reveal the nature of the intermolecular forces, such as hydrogen bonding, that dictate the crystal packing. In the case of a hydrochloride salt, a strong hydrogen bond between the protonated pyrrolidine nitrogen and the chloride anion would be expected. The precise geometry and distances of these interactions are critical for understanding the physical properties of the solid material, including its melting point, solubility, and stability.

Theoretical and Computational Investigations of 3 Pentan 3 Yl Pyrrolidinehydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(Pentan-3-yl)pyrrolidine (B1442805) hydrochloride, these calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Energetic Stability

The electronic structure of 3-(Pentan-3-yl)pyrrolidine hydrochloride could be elucidated using methods like Density Functional Theory (DFT). Such calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. The energetic stability, including the calculation of thermodynamic parameters like enthalpy of formation, could be determined to understand its stability relative to other isomers or related compounds. While specific data for this compound is unavailable, studies on substituted pyrrolidinones have utilized DFT to investigate their electronic properties and stability.

Reaction Mechanism Elucidation for Synthetic Pathways

Theoretical chemistry plays a crucial role in mapping out the most efficient synthetic routes for a target molecule. By modeling potential reaction pathways for the synthesis of 3-(Pentan-3-yl)pyrrolidine hydrochloride, chemists can predict transition state energies and reaction barriers. rsc.org This allows for the in silico evaluation of different reagents and conditions to identify the most energetically favorable pathway, potentially saving significant time and resources in the laboratory. For instance, computational studies have been used to elucidate the multi-stage reaction mechanisms for the synthesis of pyrrolidinedione derivatives, detailing the energy barriers for each step. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. mdpi.com For 3-(Pentan-3-yl)pyrrolidine hydrochloride, MD simulations would be invaluable for understanding its conformational flexibility. The pyrrolidine (B122466) ring is known to adopt various puckered conformations, and the bulky pentan-3-yl substituent would significantly influence the preferred geometry. nih.gov Conformational analysis, often coupled with MD, helps identify the most stable, low-energy conformers of the molecule, which is crucial as the conformation can dictate its physical and chemical properties. nih.govmdpi.com

Structure-Property Relationship Studies for Physicochemical Characteristics

Understanding the relationship between a molecule's structure and its physical and chemical properties is a cornerstone of chemical science. For 3-(Pentan-3-yl)pyrrolidine hydrochloride, computational methods can predict a range of physicochemical characteristics, excluding biological activity. These can include properties like solubility, boiling point, and dipole moment. By systematically modifying the structure in silico (e.g., changing the substituent or its position) and recalculating these properties, a quantitative structure-property relationship (QSPR) model can be developed. This allows for the prediction of properties for yet-to-be-synthesized analogs.

Predictive Modeling for Optimization of Synthetic Routes

Role of 3 Pentan 3 Yl Pyrrolidinehydrochloride As a Research Intermediate

Precursor in Complex Organic Synthesis

In the realm of complex organic synthesis, intermediates are the stepping stones to constructing intricate molecular architectures. 3-(Pentan-3-yl)pyrrolidinehydrochloride, by its nature as a substituted pyrrolidine (B122466), is positioned to act as a precursor for more elaborate molecules. The secondary amine within the pyrrolidine ring offers a reactive site for a variety of chemical transformations, such as acylation, alkylation, and arylation reactions. These reactions allow for the attachment of diverse functional groups, thereby expanding the molecular complexity and diversity of the resulting compounds.

The pentan-3-yl group, a bulky and lipophilic substituent, can influence the steric and electronic properties of the pyrrolidine ring. This can be strategically utilized in synthesis to direct the outcome of subsequent reactions, potentially leading to specific stereoisomers or regioselective modifications. The hydrochloride salt form ensures stability and enhances the compound's solubility in certain solvents, which is a practical advantage in many synthetic protocols.

Building Block for Novel Chemical Scaffolds

A building block in chemical synthesis is a molecule that contributes a significant structural motif to the final product. The pyrrolidine ring system is a highly sought-after scaffold in the design of new chemical entities. Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific spatial arrangements of functional groups, which is critical for molecular recognition and biological activity.

The incorporation of the 3-(pentan-3-yl) substituent on the pyrrolidine ring provides a unique lipophilic handle. This feature can be exploited in the design of novel scaffolds with tailored physicochemical properties, such as improved membrane permeability or enhanced binding to hydrophobic pockets of biological targets. Researchers can utilize this compound to construct libraries of novel compounds, which can then be screened for desired chemical or biological properties.

Application in the Development of Catalytic Ligands

While specific research detailing the use of this compound in catalysis is not prominent, the broader class of chiral pyrrolidine derivatives has a rich history in the development of asymmetric catalysts. The pyrrolidine framework can be readily modified to create chiral ligands that can coordinate with metal centers to form highly efficient and selective catalysts. These catalysts are instrumental in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.

Future Directions and Emerging Research Avenues in Substituted Pyrrolidine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of substituted pyrrolidines, aiming to reduce waste, energy consumption, and the use of hazardous materials.

One promising approach is the use of biosourced starting materials. For instance, levulinic acid, a platform chemical derived from biomass, can be used for the synthesis of 5-methylpyrrolidone derivatives without the need for catalysts or solvents, resulting in a very low E-factor (a measure of waste produced). rsc.org

Multicomponent reactions (MCRs) are also gaining traction as they offer high atom economy and procedural simplicity. tandfonline.com Environmentally friendly, catalyst-free, three-component reactions in aqueous media have been developed for the synthesis of polycyclic N-fused pyrrolidines. tandfonline.com The use of recyclable ionic liquids as reaction media further enhances the green credentials of these synthetic routes. nih.gov

Microwave-assisted organic synthesis (MAOS) is another technique that aligns with the goals of green chemistry by accelerating reaction rates and often improving yields, thus reducing energy consumption and waste. tandfonline.com Tandem reactions that proceed with 100% atom economy are also being explored for the synthesis of complex pyrrolidine (B122466) derivatives under mild, metal-free conditions. rsc.org

Table 1: Comparison of Sustainable Synthetic Methods for Pyrrolidine Derivatives

| Synthetic Method | Key Features | Example Application | Reference(s) |

|---|---|---|---|

| Biosourced Feedstocks | Utilization of renewable starting materials like levulinic acid. | Synthesis of 5-methylpyrrolidone derivatives. | rsc.org |

| Multicomponent Reactions | High atom economy, operational simplicity, often in green solvents. | One-pot synthesis of dispirooxindolo-pyrrolidines in ionic liquids. | tandfonline.comnih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction times, reduced energy consumption. | Formation of pyrrolidine-based heterocyclic compounds. | tandfonline.com |

| Tandem Reactions | 100% atom economy, mild and metal-free conditions. | Synthesis of novel 3-cyanopyridine (B1664610) derivatives from pyrrolidines. | rsc.org |

Advanced Methodologies for Stereocontrol in Pyrrolidine Synthesis

The biological activity of substituted pyrrolidines is often dependent on their stereochemistry. Consequently, the development of advanced methodologies for precise stereocontrol is a major research focus.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines. mdpi.com Proline and its derivatives are frequently used as catalysts in reactions such as Michael additions and aldol (B89426) reactions to produce highly enantioenriched products. mdpi.comrsc.org The development of novel organocatalysts, such as prolinamides and thioureas, continues to expand the scope and efficiency of these transformations. whiterose.ac.uk

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for constructing enantiomerically enriched pyrrolidines. rsc.org This method allows for the creation of multiple stereocenters in a single step with high levels of control. ua.es Importantly, stereodivergent approaches are being developed, which enable the synthesis of different stereoisomers of the product from the same set of starting materials by simply changing the catalyst or reaction conditions. organic-chemistry.org

Recent advancements also include the use of metal catalysts, such as palladium, in hydroarylation reactions to produce 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. researchgate.netnih.govnih.govchemrxiv.org

Table 2: Advanced Methods for Stereocontrol in Pyrrolidine Synthesis

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Organocatalysis | Use of small organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions. | Metal-free, environmentally benign, high enantioselectivity. | mdpi.comrsc.orgwhiterose.ac.uk |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles catalyzed by chiral catalysts. | Creation of multiple stereocenters with high stereocontrol. | rsc.orgua.es |

| Stereodivergent Synthesis | Access to different stereoisomers from the same starting materials. | Enhanced stereochemical diversity for drug discovery. | organic-chemistry.org |

| Metal-Catalyzed Hydroarylation | Palladium-catalyzed addition of an aryl group and a hydrogen atom across a double bond. | Direct access to biologically potent 3-aryl pyrrolidines. | researchgate.netnih.govnih.govchemrxiv.org |

Integration of Computational and Experimental Approaches for Reaction Design

The synergy between computational and experimental chemistry is accelerating the discovery and optimization of synthetic routes to substituted pyrrolidines.

Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions. nih.govacs.orgacs.org For example, DFT studies have been instrumental in understanding the mechanism of the stereoretentive formation of cyclobutanes from pyrrolidines and the copper-catalyzed intramolecular C–H amination to form pyrrolidines. nih.govacs.orgacs.orgnih.gov Such insights are crucial for designing more efficient and selective reactions.

Computational tools are also employed in the design of novel pyrrolidine-based molecules with specific biological activities. researchgate.netrsc.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies help in predicting the binding affinity of designed compounds to their target proteins, thereby guiding synthetic efforts. researchgate.net This in-silico approach reduces the need for extensive trial-and-error synthesis and screening.

The mechanism of complex multi-step reactions, such as the synthesis of functionalized pyrrolidinone scaffolds via a Smiles-Truce cascade, can be interrogated through a combination of spectroscopic, kinetic, and computational studies, leading to an expanded substrate scope and a deeper understanding of the reaction. acs.org

Exploration of Pyrrolidine Hydrochlorides in Materials Science Research

While much of the focus on pyrrolidines has been in the context of pharmaceuticals, there is a growing interest in the application of pyrrolidine derivatives, particularly their hydrochloride salts which can serve as precursors to ionic liquids, in materials science.

Pyrrolidinium-based ionic liquids (ILs) are being extensively investigated as electrolytes for lithium-ion batteries. nih.govmdpi.com These materials offer attractive properties such as low volatility, high ionic conductivity, and a wide electrochemical stability window. nih.govmdpi.com The structure of the pyrrolidinium (B1226570) cation and the choice of the anion significantly influence the physicochemical properties of the resulting IL, allowing for the tuning of these materials for specific applications. nih.gov

The synthesis of pyrrolidinium-based poly(ionic liquids) (PILs), where the pyrrolidinium moiety is part of a polymer backbone, represents a significant advancement in the development of solid-state electrolytes. acs.orgresearchgate.net These materials combine the desirable properties of ILs with the mechanical stability of polymers. The incorporation of poly(ethylene glycol) side chains can further enhance the ionic conductivity of these PILs. acs.orgresearchgate.net

Pyrrolidinium-based materials are also being explored as organic ionic plastic crystals (OIPCs) for solid electrolytes in batteries. chemrxiv.org Furthermore, pyrrolidinium ILs have shown potential as sustainable heat-transfer media due to their excellent thermal stability. acs.org The relationship between the structure of pyrrolidinium salts and their physicochemical properties, such as solubility and melting point, is a key area of research for the rational design of new materials. nih.gov

Table 3: Applications of Pyrrolidinium-Based Materials

| Material Type | Application | Key Properties | Reference(s) |

|---|---|---|---|

| Ionic Liquids (ILs) | Electrolytes for Li-ion batteries | High ionic conductivity, low volatility, wide electrochemical stability window. | nih.govmdpi.com |

| Poly(ionic liquids) (PILs) | Solid-state electrolytes | Combines ionic conductivity of ILs with mechanical stability of polymers. | acs.orgresearchgate.net |

| Organic Ionic Plastic Crystals (OIPCs) | Solid electrolytes for batteries | Solid-state with potential for high ionic conductivity. | chemrxiv.org |

| Ionic Liquids (ILs) | Heat-transfer media | High thermal stability. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Pentan-3-yl)pyrrolidine hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of pyrrolidine derivatives with pentan-3-yl precursors. Post-synthesis purification via column chromatography (e.g., silica gel, gradient elution) is critical. Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C, confirming absence of unreacted amines or byproducts). Purity thresholds ≥95% are standard for pharmacological studies .

- Safety : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation, and adhere to glovebox protocols for moisture-sensitive steps .

Q. What safety protocols are essential for handling 3-(Pentan-3-yl)pyrrolidine hydrochloride in laboratory settings?

- Precautions : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution steps due to potential dust inhalation risks.

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation. Store in airtight containers at 4°C, segregated from oxidizers .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural Analysis : Employ FT-IR to confirm functional groups (e.g., amine stretching at ~3300 cm⁻¹) and X-ray crystallography for absolute stereochemistry (if crystalline).

- Physicochemical Profiling : Determine solubility in DMSO/water mixtures via shake-flask method, logP via octanol-water partitioning, and pKa using potentiometric titration .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor-binding data for 3-(Pentan-3-yl)pyrrolidine hydrochloride analogs?

- Methodology : Conduct competitive radioligand binding assays (e.g., using ³H-labeled ligands) with controls for nonspecific binding. Validate discrepancies via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding kinetics and thermodynamics. Cross-reference with computational docking (AutoDock Vina, Schrödinger) to identify steric/electronic mismatches .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Approach : Perform metabolic stability assays in liver microsomes (human/rodent) to identify vulnerable sites (e.g., CYP450-mediated oxidation). Modify the pentyl or pyrrolidine moieties with deuterium or fluorine to enhance half-life. Validate bioavailability via LC-MS/MS plasma analysis after oral/intravenous administration in rodent models .

Q. What computational methods are suitable for predicting the neuropharmacological effects of 3-(Pentan-3-yl)pyrrolidine hydrochloride?

- Tools : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study blood-brain barrier penetration. Apply QSAR models to predict affinity for targets like sigma receptors or NMDA antagonists. Validate predictions with patch-clamp electrophysiology or calcium imaging in neuronal cultures .

Q. How should contradictory toxicity data from in vitro vs. in vivo models be reconciled?

- Resolution : Compare cytotoxicity (MTT assay) in primary hepatocytes vs. whole-organism toxicity (zebrafish LD₅₀). Assess metabolite profiles via UPLC-QTOF-MS to identify toxic intermediates not produced in vitro. Adjust dosing regimens using allometric scaling based on interspecies metabolic differences .

Methodological Frameworks

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Design : Use a sigmoidal Emax model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Incorporate hierarchical Bayesian models for small-sample studies to reduce Type I/II errors. For nonlinear kinetics, apply mixed-effects modeling (NONMEM) .

Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

- Strategy : Link mechanistic data (e.g., receptor occupancy, electrophysiology) to neurobehavioral outcomes (e.g., open-field tests for anxiety, rotarod for motor coordination). Align findings with existing theories of glutamatergic or dopaminergic modulation, referencing foundational studies on structurally related arylcyclohexylamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.